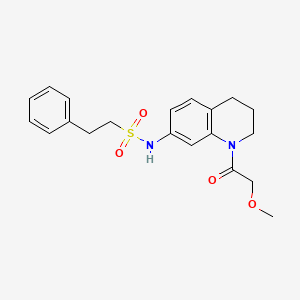

N-(1-(2-metoxiacil)-1,2,3,4-tetrahidroquinolin-7-il)-2-feniletanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry

Aplicaciones Científicas De Investigación

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is used in various scientific research applications:

Chemistry: : As a building block for synthesizing more complex molecules or as a catalyst in specific reactions.

Biology: : Inhibitor or activator in enzymatic studies and as a fluorescent probe for imaging.

Medicine: : Potential therapeutic agent for targeting specific pathways or receptors.

Industry: : Intermediate in the production of pharmaceuticals or specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide typically involves the following steps:

Formation of the tetrahydroquinoline core: : A reaction between an aniline derivative and a carbonyl compound under acidic or basic conditions.

Methoxyacetylation: : Introduction of the methoxyacetyl group via an esterification reaction.

Sulfonamide formation: : Reaction of the intermediate compound with a sulfonyl chloride.

Industrial Production Methods: In an industrial setting, these reactions are optimized for yield, purity, and cost-effectiveness. This often involves the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide undergoes several types of reactions, including:

Oxidation: : Transformation of functional groups under oxidative conditions.

Reduction: : Reduction of carbonyl or other groups to their corresponding alcohols or amines.

Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.

Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: : Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Oxidation products: : Ketones, aldehydes, or carboxylic acids.

Reduction products: : Alcohols or amines.

Substitution products: : Halogenated derivatives or other substituted compounds.

Mecanismo De Acción

The compound exerts its effects through the following mechanism:

Molecular targets: : Interacts with specific enzymes or receptors, altering their activity.

Pathways involved: : Modulates biochemical pathways such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Unique Features: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide stands out due to its unique structural features, which provide specific binding affinity or reactivity.

Similar Compounds:N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide: : Similar structure but with an isoquinoline core.

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide: : Similar structure but with different substitution on the quinoline ring.

Conclusion

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a versatile compound with significant implications in various fields of research. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial applications.

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and anticancer activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a hybrid structure integrating elements from both quinoline and sulfonamide moieties. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The unique combination of these structural components may confer specific pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 378.45 g/mol |

| CAS Number | 1324207-04-6 |

Anti-inflammatory Properties

Research indicates that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide exhibits significant anti-inflammatory effects. Preliminary studies suggest it may inhibit key inflammatory pathways by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: In vitro assays demonstrate that this compound reduces the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in several studies. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Research Findings: A study on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to the activation of caspases involved in apoptosis.

Interaction with Biological Targets

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide interacts with various receptors and enzymes:

- Dopamine Receptors: The tetrahydroquinoline structure suggests potential interactions with dopamine receptors, which may influence neurological functions.

- Calcium Channels: Similar compounds have shown effectiveness as calcium channel blockers, warranting investigation into this compound's effects on calcium signaling pathways.

The precise mechanisms underlying the biological activities of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide remain to be fully elucidated. However, it is hypothesized that its unique structure allows for selective binding to target proteins involved in inflammation and cancer progression.

| Mechanism | Description |

|---|---|

| Inhibition of COX/LOX | Reduces pro-inflammatory mediator production |

| Induction of Apoptosis | Activates caspases leading to programmed cell death |

| Modulation of Receptors | Potential interaction with dopamine receptors |

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXCPJOJSXKBMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.